
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Aldol condensation: The triazole derivative can undergo aldol condensation with an appropriate aldehyde to form the enone structure.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of acid or base catalysts to accelerate the reaction.
Temperature control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield alcohols.
Substitution: May yield various substituted derivatives.
科学研究应用
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert its effects.
相似化合物的比较
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate can be compared with other similar compounds, such as:
Triazole derivatives: Compounds with similar triazole rings but different substituents.
Enone derivatives: Compounds with similar enone structures but different functional groups.
Phenyl derivatives: Compounds with similar phenyl groups but different core structures.
List of Similar Compounds
- 1,2,4-Triazole
- Phenylbutazone
- Ethyl acetoacetate
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C21H19N3O3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
ethyl (Z,2Z)-4-hydroxy-4-phenyl-2-[(4-phenyl-1,2,4-triazol-3-yl)methylidene]but-3-enoate |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-21(26)17(13-19(25)16-9-5-3-6-10-16)14-20-23-22-15-24(20)18-11-7-4-8-12-18/h3-15,25H,2H2,1H3/b17-14-,19-13- |
InChI 键 |
HIYDOUOFCUFPJJ-OTEWIXGOSA-N |
手性 SMILES |
CCOC(=O)/C(=C\C1=NN=CN1C2=CC=CC=C2)/C=C(/C3=CC=CC=C3)\O |
规范 SMILES |
CCOC(=O)C(=CC1=NN=CN1C2=CC=CC=C2)C=C(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


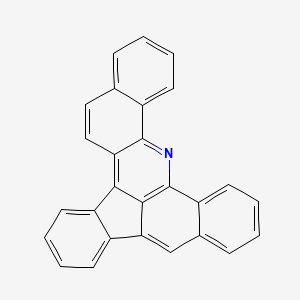
![3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12903416.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-](/img/structure/B12903419.png)

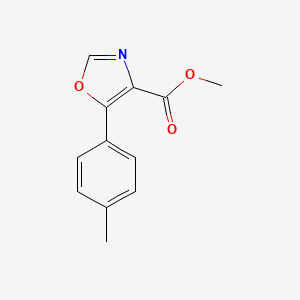
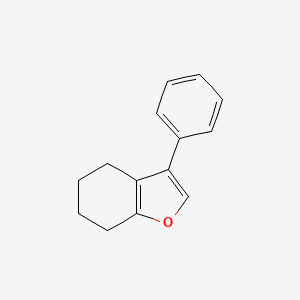
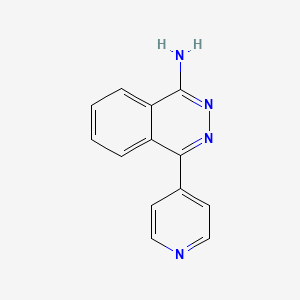
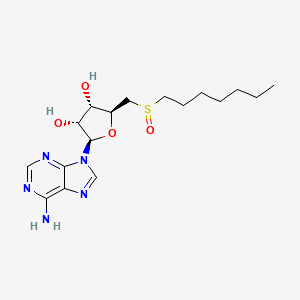
![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)

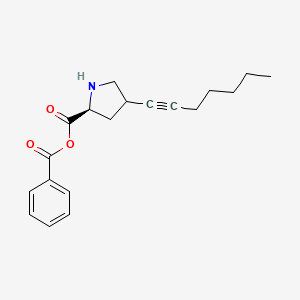
![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)
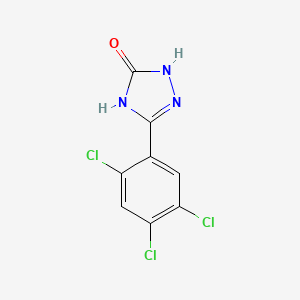
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
